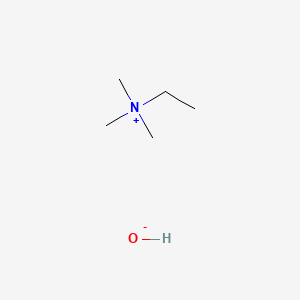
(S)-3-Hydroxybutyric acid
描述
L-羟基丁酸,也称为3-羟基丁酸,是一种有机化合物,化学式为C4H8O3。它是一种β羟基酸,也是一种具有两种对映异构体的手性化合物:D-3-羟基丁酸和L-3-羟基丁酸。 该化合物在人体代谢中很重要,因为它是在脂肪酸氧化过程中产生的主要酮体之一 .
准备方法
合成路线和反应条件
L-羟基丁酸可以通过多种方法合成。 一种常见的合成路线是使用硼氢化钠在甲醇中还原乙酰乙酸乙酯,然后进行酸水解生成L-3-羟基丁酸 . 另一种方法是使用特定的细菌菌株(如蜡状芽孢杆菌)对葡萄糖进行微生物发酵 .
工业生产方法
L-羟基丁酸的工业生产通常采用微生物发酵。 例如,蜡状芽孢杆菌SH-02菌株可以生产聚羟基丁酸酯(PHB),它可以水解生成L-羟基丁酸 . 发酵过程通过响应面法优化以最大限度地提高产量。
化学反应分析
反应类型
L-羟基丁酸会发生几种类型的化学反应,包括:
还原: 它可以在特定条件下被还原为丁酸。
取代: 它可以进行酯化反应生成各种酯。
常用试剂和条件
氧化: 常用试剂包括NAD+和β-羟基丁酸脱氢酶。
还原: 通常使用甲醇中的硼氢化钠。
酯化: 使用硫酸等酸催化剂生成酯。
主要产物
氧化: 乙酰乙酸
还原: 丁酸
酯化: L-羟基丁酸的各种酯
科学研究应用
L-羟基丁酸在科学研究中有很多应用:
作用机制
L-羟基丁酸主要通过其作为酮体的作用发挥作用。它在肝脏中从脂肪酸和生酮氨基酸代谢而来。 该化合物作为羟基羧酸受体2(HCA2)的激动剂,影响脂质代谢和能量稳态 . 它还抑制组蛋白脱乙酰酶,从而调节基因表达 .
相似化合物的比较
L-羟基丁酸可以与其他羟基丁酸进行比较:
α-羟基丁酸: 碳链上羟基的位置不同。
β-羟基丁酸: L-羟基丁酸的另一个名称。
γ-羟基丁酸(GHB): 以其作为治疗药物的用途及其在中枢神经系统中的作用而闻名.
L-羟基丁酸由于其在人体代谢中作为酮体的作用以及在各种医学疾病中的治疗潜力而独一无二。
属性
IUPAC Name |
(3S)-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBMMWSBFZVSSR-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904613 | |
| Record name | (S)-3-Hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (S)-3-Hydroxybutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000442 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6168-83-8 | |
| Record name | L-3-Hydroxybutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6168-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxybutanoic acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006168838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-3-Hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-hydroxybutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.646 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYBUTANOIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK6OM9M3WP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (S)-3-Hydroxybutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000442 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
45 - 48 °C | |
| Record name | (S)-3-Hydroxybutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000442 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: (S)-3-Hydroxybutanoic acid has the molecular formula C4H8O3 and a molecular weight of 104.10 g/mol.
A: Atactic poly[(R,S)-3-hydroxybutanoic acid], synthesized with varying enantiomeric ratios, displays a lower melting point compared to the purely isotactic poly[(R)-3-hydroxybutanoic acid]. This melting point reduction becomes more pronounced as the proportion of the (S)-enantiomer increases. []
A: Studies suggest that dicarboxylic acids like tartaric acid are more effective than monocarboxylic acids like (S)-3-hydroxybutanoic acid in directing enantioselectivity. This is likely because dicarboxylic acids can form two weak bonds with the substrate, leading to a more defined orientation on the catalyst surface. []
A: Yes, research demonstrates that by chemically bonding (2,4-dichlorophenoxy) acetic acid (2,4-D) to biodegradable (R,S)-3-hydroxybutanoic acid oligomers, a controlled release herbicidal formulation can be achieved. This formulation shows promise in reducing environmental pollution and worker exposure compared to traditional 2,4-D formulations. []
ANone: Several techniques prove valuable, including:
- Electrospray Ionization Mass Spectrometry (ESI-MS): This technique allows for the determination of molecular weight distributions and end-group analysis of a-PHB telechelics. [, ]
- Electrospray Ionization Tandem Mass Spectrometry (ESI-ITMS): Useful for analyzing the sequence distribution and microstructure of copolymers like poly[(R,S)-3-hydroxybutanoic acid-co-L-lactide]. []
- Nuclear Magnetic Resonance (NMR): Provides information on the structure and composition of polymers and oligomers. [, , ]
A: Research indicates that these polymers are indeed susceptible to biodegradation in both enzymatic and seawater environments. []
ANone: Several approaches exist:
- Enantioselective Microbial Reduction: Baker's yeast can be employed for the industrial-scale production of enantiomerically pure (S)-3-hydroxybutanoic acid ethyl ester. []
- Chemical Synthesis from (R)-3-hydroxybutanoic acid: A multi-step synthesis involving the conversion of (R)-3-hydroxybutanoic acid to (S)-4-methyloxetan-2-one, followed by hydrolysis, can yield the (S)-enantiomer. []
- Microbial Conversion from 1,3-Butanediol: Certain yeast strains, such as Hansenula anomala IFO 0195, can enantioselectively oxidize 1,3-butanediol to (S)-(+)-3-hydroxybutanoic acid. []
A: Yes, (S)-3-hydroxybutanoic acid can be used as a chiral building block in organic synthesis. For example, it can be converted into derivatives of (R)-5-hydroxyhexanoic acid and its trifluoro analog through Kolbe electrolysis, offering versatile intermediates for synthesizing natural products and their analogs. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![12-Hydroxybenzo[a]pyrene](/img/structure/B1199512.png)





![3-[2-(4-hydroxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one;hydrochloride](/img/structure/B1199519.png)




